molecular formula C4H5ClN2O2S2 B2846210 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole CAS No. 27603-39-0

2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole

Cat. No.: B2846210
CAS No.: 27603-39-0
M. Wt: 212.67
InChI Key: GHXXJKHVCAOHQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including bond lengths, bond angles, and the presence of any functional groups .


Chemical Reactions Analysis

This would involve a detailed examination of the chemical reactions that the compound undergoes, including the reactants, products, and the conditions under which the reactions occur .


Physical and Chemical Properties Analysis

This would involve a detailed examination of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

A study by Galván et al. (2018) evaluated the structural and vibrational properties of 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound related to 2-(Chloromethyl)-5-methanesulfonyl-1,3,4-thiadiazole. The research involved experimental (X-ray diffraction) and theoretical (DFT method) methodologies to isolate and characterize the solid-state molecular structure, supplemented by quantum chemical calculations and Hirshfeld surface calculations. The study also explored the compound's infrared and Raman spectra and its function in biofilm formation, offering insights into the molecule's interactions and biological activity (Galván et al., 2018).

Interaction with Carbonic Anhydrase Isozymes

Temperini et al. (2008) investigated the interaction of 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, a structurally similar compound, with 12 mammalian carbonic anhydrase isozymes. The compound showed potent inhibition of certain isozymes, making it a promising candidate for applications requiring selective inhibition. The crystal structure of its adduct with human carbonic anhydrase II revealed unique interactions, suggesting potential for designing better inhibitors of these enzymes (Temperini et al., 2008).

Antiviral Activity

Research by Chen et al. (2010) synthesized new derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their anti-tobacco mosaic virus activity. This study illustrates the potential of thiadiazole sulfonamides in antiviral applications, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Chen et al., 2010).

Corrosion Inhibition

Bentiss et al. (2007) explored the use of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic conditions, demonstrating the chemical utility of thiadiazole derivatives in materials science. The study correlated experimental inhibition efficiencies with quantum chemical parameters, offering a theoretical basis for the inhibitory performance of these compounds (Bentiss et al., 2007).

Safety and Hazards

This would involve a detailed examination of the compound’s safety profile and potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

2-(chloromethyl)-5-methylsulfonyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-7-6-3(2-5)10-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXXJKHVCAOHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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